![molecular formula C14H7BrCl2N2 B2771905 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline CAS No. 328539-43-1](/img/structure/B2771905.png)
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline
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Overview
Description
“6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline” is a chemical compound with the molecular formula C14H7BrCl2N2 . It is related to the quinazoline family of compounds . Quinazoline derivatives have been found to exhibit significant biological activities, which has led to increased attention in their synthesis and bioactivity research .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at various positions by bromine and chlorine atoms .Scientific Research Applications
Antimicrobial Activity
The quinazoline moiety, which is present in 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline, has been reported to show promising antimicrobial activity . This includes activity against both bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
Quinazoline derivatives have been studied for their potential anticancer activity. In particular, they have been evaluated for their activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Antifungal Activity
The quinazoline moiety is also known to exhibit antifungal properties . This makes 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline a potential candidate for the development of new antifungal drugs.
Antiviral Activity
Quinazoline derivatives have been reported to show antiviral activity . This suggests that 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used in the development of antiviral drugs.
Antidiabetic Activity
The quinazoline moiety has been associated with antidiabetic activity . Therefore, 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used in the treatment of diabetes.
Anti-inflammatory Activity
Quinazoline derivatives have been reported to have anti-inflammatory properties . This suggests that 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used in the treatment of inflammatory conditions.
Antioxidant Activity
The quinazoline moiety has been associated with antioxidant activity . This suggests that 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used as an antioxidant.
Synthesis of Other Compounds
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used in the synthesis of other compounds, such as quinolone derivatives .
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety. Future research should focus on understanding these properties to optimize the compound’s therapeutic potential .
Result of Action
Given its unique chemical structure, it’s likely that it exerts specific effects on the cells. The exact nature of these effects is currently unknown and requires further investigation .
properties
IUPAC Name |
6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGBMJKORQIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline |
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